1-[2-isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-morpholino-1-ethanone
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Overview
Description
1-[2-Isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-morpholino-1-ethanone is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a morpholine ring, and a sulfonyl group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-morpholino-1-ethanone typically involves multiple steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Morpholine Ring: This step involves the reaction of the intermediate with morpholine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or alcohols.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-Isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-morpholino-1-ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems, including their interactions with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 1-[2-isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-morpholino-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- **1-{2-Isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl}-2-(4-methyl-1-piperazinyl)ethanone .
- **1-{2-Isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl}-2-[(E)-methoxy-NN O-azoxy]ethanone .
Uniqueness: 1-[2-Isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-morpholino-1-ethanone is unique due to the presence of both a morpholine ring and a sulfonyl group attached to a tetrahydropyrimidine ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C20H31N3O4S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[3-(4-methylphenyl)sulfonyl-2-propan-2-yl-1,3-diazinan-1-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H31N3O4S/c1-16(2)20-22(19(24)15-21-11-13-27-14-12-21)9-4-10-23(20)28(25,26)18-7-5-17(3)6-8-18/h5-8,16,20H,4,9-15H2,1-3H3 |
InChI Key |
PVAXUUNOOPJVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2C(C)C)C(=O)CN3CCOCC3 |
Origin of Product |
United States |
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